molecular formula C14H17N3OS2 B14949899 Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-

Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-

Cat. No.: B14949899
M. Wt: 307.4 g/mol
InChI Key: WQTDOPDHMJQIDD-UHFFFAOYSA-N
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Description

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzothiazole ring, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination.

    Attachment of the Piperidine Ring: This step involves the reaction of the benzothiazole derivative with piperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the amino group, converting it to various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the piperidine ring can enhance binding affinity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-(6-Amino-2-benzothiazolylthio)-1-(4-fluorophenyl)ethanone

Uniqueness

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of the benzothiazole ring, amino group, and piperidine ring

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H17N3OS2/c15-10-4-5-11-12(8-10)20-14(16-11)19-9-13(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,15H2

InChI Key

WQTDOPDHMJQIDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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